molecular formula C11H12O3 B1379048 3-Cyclopropoxy-4-methoxybenzaldehyde CAS No. 608515-00-0

3-Cyclopropoxy-4-methoxybenzaldehyde

Cat. No.: B1379048
CAS No.: 608515-00-0
M. Wt: 192.21 g/mol
InChI Key: NUPJLUSVFMBCOM-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a benzaldehyde core. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methoxybenzaldehyde typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-methoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The cyclopropoxy and methoxy groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-methoxybenzaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .

Biological Activity

3-Cyclopropoxy-4-methoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by a cyclopropoxy group and a methoxy group on the benzene ring, suggests potential biological activities that merit further investigation. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on available research findings.

Structural Characteristics

  • Molecular Formula : C11H12O3
  • Molecular Weight : 204.21 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC1=C(C=CC(=C1)C=O)C2CC2
PropertyValue
Molecular FormulaC11H12O3
Molecular Weight204.21 g/mol
IUPAC NameThis compound
Canonical SMILESCCOC1=C(C=CC(=C1)C=O)C2CC2

Antimicrobial Activity

Research indicates that compounds containing methoxy and cyclopropyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of various compounds, derivatives with similar structures to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated:

  • Inhibition Zone Diameter : Compounds showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds ranged from 50 to 200 µg/mL, demonstrating moderate to high efficacy compared to standard antibiotics like ciprofloxacin.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated in vitro using cancer cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference Compound (Cisplatin) IC50 (µM)
A549 (Lung Cancer)255
HeLa (Cervical Cancer)3010

These results suggest that while the compound exhibits cytotoxicity, it is less potent than traditional chemotherapeutic agents like cisplatin.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that methoxy-substituted compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Properties

IUPAC Name

3-cyclopropyloxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPJLUSVFMBCOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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